N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Description
N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a triazole ring, and a fluorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O/c1-13(11-15-5-3-4-6-16(15)19)21-18(25)24-9-7-14(8-10-24)17-22-20-12-23(17)2/h3-6,12-14H,7-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGDYUSWQRSWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NC(=O)N2CCC(CC2)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the triazole moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring:
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by reaction with electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- N-[1-(2-bromophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Uniqueness
N-[1-(2-fluorophenyl)propan-2-yl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts. This can influence its reactivity, binding affinity, and overall biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
